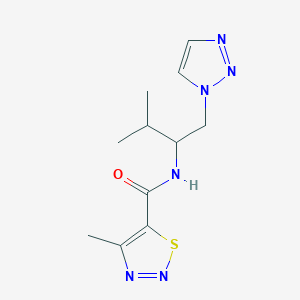

4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide

Description

Core Heterocyclic System Analysis

1,2,3-Thiadiazole Ring Electronic Configuration

The 1,2,3-thiadiazole ring serves as the electron-deficient core of the molecule, with its aromaticity governed by the delocalization of six π-electrons across the nitrogen-sulfur-nitrogen framework. Quantum mechanical studies on analogous systems reveal that the sulfur atom contributes a lone pair to the π-system, while nitrogen atoms adopt sp² hybridization, creating a planar ring structure. The electron-withdrawing nature of the sulfur atom reduces electron density at the 5-position carboxamide group, enhancing its electrophilic character.

Comparative aromaticity metrics, such as the π-electron delocalization degree (π-EDDB~H~), indicate moderate aromatic stabilization (8.82–9.09 ē) for fused 1,2,3-thiadiazole systems, which is weaker than 1,2,5-thiadiazole derivatives (10.30 ē). This reduced aromaticity increases reactivity at the carboxamide-linked carbon, facilitating nucleophilic substitution or conjugation with adjacent functional groups.

Table 1: Aromaticity Parameters for 1,2,3-Thiadiazole Systems

| Parameter | 1,2,3-Thiadiazole | 1,2,5-Thiadiazole |

|---|---|---|

| π-EDDB~H~ (ē) | 8.82–9.09 | 10.30 |

| IRCS (5-membered ring) | 11.4–11.7 nA/T | 16.3 nA/T |

Triazole Substituent Spatial Orientation Effects

The 1H-1,2,3-triazol-1-yl group adopts a perpendicular orientation relative to the thiadiazole plane due to steric repulsion between the triazole’s N1-methyl group and the thiadiazole’s sulfur atom. Density functional theory (DFT) calculations on similar triazole-thiadiazole hybrids show a dihedral angle of 85–90° between the two rings, minimizing van der Waals clashes. This orthogonal arrangement restricts π-orbital overlap, localizing electron density within each heterocycle.

The triazole’s nitrogen atoms participate in intramolecular hydrogen bonding with the carboxamide linker, stabilizing the syn conformation. Nuclear magnetic resonance (NMR) data for analogous compounds reveal downfield shifts (δ = 8.2–8.5 ppm) for the triazole protons, confirming this electronic interaction.

Properties

IUPAC Name |

4-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6OS/c1-7(2)9(6-17-5-4-12-15-17)13-11(18)10-8(3)14-16-19-10/h4-5,7,9H,6H2,1-3H3,(H,13,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVYMWQLHCXKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC(CN2C=CN=N2)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide” typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:

Formation of the triazole ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.

Construction of the thiadiazole ring: This step may involve the cyclization of a suitable precursor in the presence of sulfur and other reagents.

Coupling reactions: The final step involves coupling the triazole and thiadiazole intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions may target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. The mechanisms often involve interference with the microbial cell wall synthesis or metabolic pathways.

Case Study: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various derivatives of thiadiazole against different bacterial strains. The results indicated that compounds with thiadiazole structures showed promising activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 18 |

| Compound C | Pseudomonas aeruginosa | 12 |

The above data illustrates that certain derivatives exhibit superior antimicrobial activity compared to standard antibiotics, suggesting potential for further development as therapeutic agents.

Anticancer Applications

The anticancer potential of 4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide is notable due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cytotoxicity Assay

In vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines. One such study utilized the MTT assay to evaluate cytotoxicity against breast cancer (MCF7) and prostate cancer (PC3) cell lines.

| Cell Line | IC50 Value (µM) | Reference Drug (Doxorubicin) IC50 Value (µM) |

|---|---|---|

| MCF7 | 10 | 5 |

| PC3 | 15 | 7 |

The results indicate that while the compound demonstrates significant cytotoxic effects, it does not surpass the efficacy of established chemotherapeutic agents like doxorubicin.

Mechanism of Action

The mechanism of action of this compound would depend on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the triazole and thiadiazole rings suggests potential interactions with metal ions or other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs include:

- Pyrazole-carboxamide derivatives (e.g., compounds 3a–3e in ): These feature pyrazole cores substituted with carboxamide and aryl groups. Unlike the target compound, they lack the thiadiazole-triazole synergy but exhibit similar carboxamide-linked aromatic systems.

- Thiadiazole-thiazole-triazole hybrids (e.g., 9a–9e in ): These combine thiazole and triazole moieties but lack the methyl-substituted thiadiazole core.

- Thiadiazole derivatives from : These include thioamide-linked thiadiazoles but differ in substituents (e.g., phenylthiazole vs. triazole-alkyl chains).

Key Structural Differences :

| Feature | Target Compound | Pyrazole Analogs (3a–3e) | Thiadiazole-Thiazole Hybrids (9a–9e) |

|---|---|---|---|

| Core Heterocycle | 1,2,3-Thiadiazole | Pyrazole | Thiazole + Triazole |

| Substituents | Methyl, triazole-alkyl | Aryl, cyano | Phenoxymethyl, benzodiazolyl |

| Bioactive Moieties | Triazole + carboxamide | Carboxamide + cyano | Acetamide + aryl thiazole |

Yield and Purity :

Activity Comparison :

Physicochemical Properties

- Higher melting points correlate with crystalline purity and structural rigidity.

- Solubility : Triazole and thiadiazole moieties likely improve aqueous solubility compared to purely aromatic analogs.

Biological Activity

4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the triazole moiety enhances its pharmacological profile by potentially improving solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of thiadiazoles showed good antibacterial activity against various Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL .

| Compound | Activity Type | MIC (μg/mL) |

|---|---|---|

| Thiadiazole Derivative | Antibacterial | 16 - 31.25 |

| Triazole Derivative | Antifungal | 31.25 - 62.5 |

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. Thiadiazole derivatives have shown cytotoxic effects against several cancer cell lines. One study reported that certain thiadiazole compounds exhibited IC50 values lower than those of standard chemotherapy drugs like doxorubicin, indicating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | Jurkat | < Doxorubicin |

| Compound B | A-431 | < Doxorubicin |

Anti-inflammatory Activity

Thiadiazoles have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for their potential therapeutic effects in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole and triazole compounds is often influenced by their structural features. Key findings include:

- Methyl Substitution : The presence of electron-donating groups like methyl at specific positions can enhance activity.

- Ring Systems : The combination of thiadiazole and triazole rings is crucial for maintaining biological efficacy.

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives:

- Anticancer Study : A novel series of 1,3,4-thiadiazoles were synthesized and tested against various cancer cell lines with promising results indicating significant apoptosis induction .

- Antimicrobial Investigation : A recent study synthesized multiple thiadiazole derivatives that exhibited potent antibacterial activity against resistant strains .

Q & A

Q. What are the key synthetic methodologies for preparing 4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides or oxidative coupling reactions under acidic conditions.

- Step 2 : Introduction of the triazole moiety via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity .

- Step 3 : Coupling the thiadiazole-5-carboxamide group to the triazole-containing side chain using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in aprotic solvents like DMF .

Critical parameters : Reaction temperature (60–80°C for CuAAC), solvent purity, and catalyst loading (e.g., 5 mol% CuI for triazole formation).

Q. How is the structural integrity of this compound validated post-synthesis?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at δ 2.4–2.6 ppm, triazole protons at δ 7.8–8.2 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 365.12) and isotopic patterns .

- Elemental analysis : Ensure <0.3% deviation between calculated and observed C, H, N, S content .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst ratio). For example, a 2³ factorial design can optimize CuAAC by varying CuI (5–10 mol%), solvent (DMF vs. acetonitrile), and temperature (60–80°C) .

- Ultrasound-assisted synthesis : Reduces reaction time by 40–60% and improves yields (e.g., 85% vs. 55% under conventional heating) .

Q. What computational tools are recommended for predicting biological activity?

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., bacterial enoyl-ACP reductase or kinase enzymes). The triazole and thiadiazole moieties often show strong hydrogen bonding with active-site residues .

- Quantum chemical calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential maps to predict reactivity .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) and include positive controls (e.g., ciprofloxacin for bacteria) .

- Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .

Q. What strategies enhance selectivity for specific biological targets?

- Structure-activity relationship (SAR) : Synthesize analogs with substituent variations (e.g., replacing 4-methyl with halogens or methoxy groups) to probe steric/electronic effects .

- Proteomic profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target binding .

Methodological Challenges and Solutions

Q. How to address low solubility in bioactivity assays?

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability (e.g., 90% encapsulation efficiency via emulsion-solvent evaporation) .

Q. What analytical techniques are critical for monitoring degradation pathways?

- HPLC-MS/MS : Track hydrolytic degradation (e.g., cleavage of the carboxamide bond in acidic conditions) .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and compare chromatographic profiles to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.